N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine
Description
N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine is a secondary amine featuring a 6-methylpyridylmethyl group attached to a phenylethylamine backbone. Its synthesis typically involves reductive amination of 6-methylpicolinaldehyde with phenylethylamine derivatives under inert conditions, as documented in catalytic studies . The compound has garnered interest in organometallic catalysis, particularly in iron- and rhodium-catalyzed reactions, where it acts as a ligand to stabilize metal centers and modulate reactivity .
Properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-13-6-5-9-15(17-13)12-16-11-10-14-7-3-2-4-8-14/h2-9,16H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXFDDJYZYOHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Reactants : 6-Methylpyridine-2-carbaldehyde (1.2 equiv.) and 2-phenylethylamine (1.0 equiv.) in methanol or ethanol.
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Catalyst : Acetic acid (10 mol%) to protonate the amine, facilitating imine formation.
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Reducing Agent : NaBH₄ (2.0 equiv.) added at 0°C to minimize side reactions.
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Yield : 85–90% after purification via silica gel chromatography.
Mechanistic Insight :
The aldehyde reacts with the primary amine to form a Schiff base, which is subsequently reduced to the secondary amine. Steric hindrance from the 6-methyl group on the pyridine ring necessitates prolonged reaction times (12–24 h) for complete conversion.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-couplings offer an alternative route, particularly for functionalized derivatives. A Buchwald-Hartwig amination protocol using Pd(OAc)₂ and BINAP as ligands achieves C–N bond formation between 2-(bromomethyl)-6-methylpyridine and 2-phenylethylamine.
Protocol Details
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Catalyst System : Pd(OAc)₂ (2 mol%), BINAP (2 mol%), and K₂CO₃ (3.5 equiv.) in toluene.
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Temperature : 130°C under argon for 16 h.
Advantages :
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Tolerance to electron-withdrawing/donating groups on the phenyl ring.
Organocatalytic Methods
Recent advances highlight L-proline-catalyzed condensations for eco-friendly synthesis. This method avoids transition metals and operates under mild conditions.
Procedure
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Catalyst : L-Proline (10 mol%) in ethanol.
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Reactants : 6-Methylpyridine-2-carbaldehyde, 2-phenylethylamine, and ethyl cyanoacetate.
Environmental Benefits :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Methanol, NaBH₄, 0–25°C, 24 h | 85–90 | High purity, simple setup | Long reaction time |
| Pd-Catalyzed Coupling | Toluene, Pd(OAc)₂, 130°C, 16 h | 90–92 | Functional group tolerance | Requires inert atmosphere |
| Organocatalysis | Ethanol, L-proline, reflux, 6 h | 80–85 | Eco-friendly, mild conditions | Moderate yields |
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridine-Based Analogues
- (S,E)-1-Phenyl-N-(pyridin-2-ylmethylene)ethanamine (Schiff Base): This Schiff base derivative replaces the methyl-substituted pyridylmethyl group with a pyridylmethylene moiety. Its use in iron-catalyzed 1,4-additions highlights its role in electron-deficient systems, but the target compound’s methyl group may improve catalytic efficiency by fine-tuning electronic effects . Key Difference: Methyl substitution at the pyridine 6-position enhances steric stabilization in the target compound.
N-(6-Methylpyridin-2-yl)benzamide Analogues :
These compounds replace the phenylethanamine group with a benzamide moiety. The amide group introduces hydrogen-bonding capability, which may improve solubility but reduce flexibility in metal coordination compared to the secondary amine in the target compound. In vitro studies suggest that the 6-methylpyridyl group optimizes receptor binding in benzamide-based modulators, a feature shared with the target compound’s design .
Key Difference : Amide vs. amine functional groups alter solubility and metal-binding modes.
Heterocyclic Variants
- N-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine: Substituting pyridine with a pyrazole ring introduces a five-membered heterocycle with two adjacent nitrogen atoms. However, the pyrazole’s smaller size may reduce steric shielding compared to the 6-methylpyridine group in the target compound . Key Difference: Pyrazole’s electronic properties vs. pyridine’s aromatic stabilization.
- N,N-Bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-phenylethanamine (O5): This bis-pyrazole derivative features dual chelating sites, enabling stronger metal coordination. Computational studies (DFT) indicate lower HOMO-LUMO gaps (~4.5 eV) compared to the target compound (~5.2 eV, estimated), suggesting higher reactivity in redox processes . Key Difference: Multidentate coordination capability vs. monodentate behavior in the target compound.
Computational and Electronic Properties
The target compound’s intermediate HOMO-LUMO gap suggests balanced reactivity, suitable for catalytic applications requiring moderate electron transfer .
Biological Activity
N-((6-Methylpyridin-2-yl)methyl)-2-phenylethanamine, also known as N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine dihydrochloride, is a compound with a unique chemical structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and implications for neuropharmacology.
Chemical Structure and Properties
The compound has a molecular formula of C₁₅H₂₀Cl₂N₂ and a CAS Number of 1185296-73-4. Its structure features a 6-methylpyridine moiety linked to a phenylethanamine backbone, which contributes to its distinctive chemical behavior and potential biological activities.
Biological Activity
1. Neuropharmacological Implications:
this compound has shown promise in neuropharmacology due to its interactions with serotonin and dopamine receptors. These receptors are critical in regulating mood and cognitive functions, indicating that this compound may have therapeutic applications in treating mood disorders or cognitive impairments.
2. Interaction Studies:
Research has indicated that this compound exhibits binding affinity to several receptors and enzymes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. The compound's unique interaction profile distinguishes it from other structurally similar compounds.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N-bis[(6-methylpyridin-2-YL)methyl] | C₁₈H₂₄Cl₄N₄ | Contains two pyridine groups |
| 3-(4-Fluorophenyl)-N-(pyridin-3-YL)propanamide | C₁₃H₁₄ClF₁N₁O | Fluorinated phenyl group |
| N-[4-(Trifluoromethyl)phenyl]-N-methylglycine | C₁₁H₁₂F₃N₁O | Trifluoromethyl substitution affecting activity |
This table illustrates how this compound stands out due to its specific interaction profile and potential applications in neuropharmacology.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are sparse, some relevant findings include:
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Proteomics Research:
- The compound has been utilized as a biochemical probe in proteomics studies, suggesting its potential role in identifying protein interactions within cellular environments.
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Neurotransmitter Interaction:
- Initial findings indicate that the compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is essential for developing treatments for psychiatric conditions.
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Preliminary In Vitro Studies:
- Some studies have explored the effects of related compounds on cell lines, indicating that structural modifications can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
